Introduction: The Azaindole Scaffold in Medicinal Chemistry
Introduction: The Azaindole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 3-Amino-Azaindole Dihydrochloride: A Cornerstone for Modern Drug Discovery
In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure." Azaindoles, which are bioisosteres of both indoles and purines, consist of a fused pyrrole and pyridine ring.[1][2][3] The strategic placement of a nitrogen atom in the six-membered ring dramatically alters the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, compared to its indole counterpart.[1][2][3] These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and the generation of novel intellectual property.[1]
This guide focuses on a particularly valuable building block: 3-amino-azaindole dihydrochloride. It is a versatile intermediate primarily utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[4] It is important for the researcher to note a common point of ambiguity in nomenclature. While the term "5-azaindole" refers to the 1H-pyrrolo[2,3-c]pyridine core, much of the commercially available material and literature data associated with CAS Number 100960-08-5 corresponds to 3-Amino-7-azaindole dihydrochloride (1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride). This guide will proceed by focusing on the properties and applications of the widely documented 7-azaindole isomer, which serves as a critical starting material in numerous drug discovery programs.
Core Physicochemical Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and screening. 3-Amino-7-azaindole dihydrochloride is typically supplied as an off-white to brown crystalline powder.[4] The dihydrochloride salt form generally enhances solubility in aqueous media and improves stability for long-term storage, making it highly suitable for high-throughput screening applications.[4]
| Property | Value | Source |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridin-3-amine;dihydrochloride | [5] |
| Synonyms | 1H-Pyrrolo[2,3-b]pyridin-3-ylamine dihydrochloride | [4][6] |
| CAS Number | 100960-08-5 | [4][5][6] |
| Molecular Formula | C₇H₇N₃·2HCl | [4][6] |
| Molecular Weight | 206.07 g/mol | [4][6] |
| Appearance | Off-white crystalline or brown powder | [4] |
| Purity | Typically ≥95% | [4][6] |
| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place.[4] Protect from moisture.[7] | [4][7] |
Solubility and Stability
The dihydrochloride salt form confers good solubility, a key advantage for biochemical assays and library synthesis.[4] For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and protected from moisture, as it is hygroscopic.[7] Stock solutions should be freshly prepared, though stability in DMSO at -20°C for short periods is generally acceptable.
Spectroscopic Characterization
Structural confirmation is typically achieved through standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): The proton and carbon NMR spectra will show characteristic shifts for the aromatic protons and carbons of the bicyclic azaindole system and the amine group. Researchers should consult the supplier's Certificate of Analysis for specific spectral data and peak assignments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the parent molecule.[8]
-
Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching of the amine and pyrrole groups, as well as C=C and C-N stretching of the aromatic rings.
Synthesis and Reactivity
3-Amino-7-azaindole is a synthetic intermediate, not a naturally occurring compound. The azaindole scaffold can be constructed through various established synthetic routes. While a specific, detailed synthesis for this exact compound is proprietary to chemical suppliers, the general strategies involve multi-step sequences. Common methods for creating the azaindole core include the Bartoli and Batcho-Leimgruber indole syntheses, as well as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][9]
The true value of 3-amino-7-azaindole lies in its reactivity. The 3-amino group serves as a versatile chemical handle for further functionalization, allowing for the introduction of diverse substituents through amide bond formation, reductive amination, or participation in further heterocycle synthesis. This flexibility is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.
Key Applications in Drug Discovery
The 7-azaindole core is a proven pharmacophore, most notably in the field of oncology. Its structural similarity to the adenine fragment of ATP allows it to function as an effective "hinge-binding" motif in the ATP-binding pocket of many protein kinases.[1]
Kinase Inhibitor Development
Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of cancer and other diseases. 3-Amino-7-azaindole dihydrochloride is a foundational building block for synthesizing potent and selective kinase inhibitors.[2][4] By derivatizing the 3-amino position, medicinal chemists can extend a side chain into the solvent-exposed region of the kinase active site, fine-tuning selectivity and potency.
Biochemical Research and Screening
Beyond synthesis, this compound is valuable in biochemical research for studying enzyme inhibition and receptor binding.[4][5] Its favorable solubility and stability make it an excellent candidate for inclusion in fragment libraries for high-throughput screening (HTS) campaigns aimed at identifying novel lead compounds.[4]
Experimental Protocols
Safe Handling and Stock Solution Preparation
Causality: Proper handling and accurate stock preparation are foundational for reproducible experimental results. The dihydrochloride salt is hygroscopic, and exposure to moisture can alter the compound's mass and compromise its integrity. Using an inert atmosphere and anhydrous solvents prevents degradation.
Protocol:
-
Preparation: Before opening, allow the vial of 3-Amino-7-azaindole dihydrochloride to equilibrate to room temperature for at least 30 minutes to prevent condensation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]
-
Weighing: Briefly open the vial in a chemical fume hood or on a balance with appropriate ventilation.[7] Weigh the desired amount of powder into a tared, sterile microcentrifuge tube or glass vial.
-
Solubilization: Add the required volume of anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials.
Representative Workflow: In Vitro Kinase Inhibition Assay
Causality: This protocol describes a generic, luminescence-based kinase assay to determine the inhibitory potential of a compound derived from the 3-amino-azaindole scaffold. The assay measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity, and a potent inhibitor will result in higher ATP levels (and thus higher luminescence).
Materials:
-
Test Compound (Azaindole derivative, prepared in DMSO)
-
Active Kinase Enzyme
-
Kinase Substrate (specific to the enzyme)
-
Assay Buffer
-
ATP (at or near the Kₘ for the kinase)
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well assay plates
Workflow:
Step-by-Step Methodology:
-
Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase enzyme and its specific substrate in the appropriate assay buffer. Add this mix to all wells except the "no enzyme" controls.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add this solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 30-90 minutes).
-
Signal Detection: Add the luminescent kinase assay reagent to all wells. This reagent will lyse the cells (if applicable), stop the kinase reaction, and generate a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Safety and Handling
As a laboratory chemical, 3-Amino-7-azaindole dihydrochloride requires careful handling in a controlled environment.
-
General Precautions: Use only under a chemical fume hood.[7] Avoid formation of dust and aerosols.[11] Do not get in eyes, on skin, or on clothing.[7] Wash hands thoroughly after handling.[10]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
Incompatible Materials: Strong oxidizing agents.[7]
Conclusion
3-Amino-7-azaindole dihydrochloride is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its unique electronic properties, versatile reactivity, and proven success as a pharmacophore, particularly in kinase inhibition, solidify its role as a high-value building block in drug discovery. By understanding its core properties, handling requirements, and potential applications, researchers can effectively leverage this compound to accelerate the development of novel therapeutics.
References
- The Royal Society of Chemistry. Supporting information Indoles.
- J&K Scientific LLC. 3-Amino-7-azaindole dihydrochloride | 100960-08-5.
- PubChem. 3-Amino-7-azaindole hydrochloride | C7H8ClN3 | CID 45789998.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- MedchemExpress.com. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Chem-Impex. 3-Amino-7-azaindole dihydrochloride.
- Angene Chemical. (2025). Safety Data Sheet.
- INDOFINE Chemical Company. 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE.
- PharmaBlock. Azaindoles in Medicinal Chemistry.
- Besson, T., et al. The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
- Organic Chemistry Portal. Azaindole synthesis.
- Kumar, A., et al. Azaindole Therapeutic Agents. PMC - PubMed Central.
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